molecular formula C19H25FN2O2S2 B2909059 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 946222-39-5

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2909059
CAS RN: 946222-39-5
M. Wt: 396.54
InChI Key: IOXFMDAYCKDKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, also known as AZD-8931, is a small molecule inhibitor of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2) and HER3. It has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide works by inhibiting the activity of EGFR, HER2, and HER3, which are all involved in the growth and proliferation of cancer cells. By blocking the activity of these receptors, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, reduce tumor size, and increase the effectiveness of other cancer treatments. It has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of multiple receptors, which may make it more effective than other inhibitors that target only one receptor. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its potential uses.

Future Directions

There are several future directions for research on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide. One area of interest is the development of combination therapies that include N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide. Additionally, further research is needed to determine the optimal dosing and administration schedule for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide in different types of cancer.

Synthesis Methods

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-azepan-1-amine, followed by the reaction of the resulting product with 2-bromoethyl thiophene-3-carboxylate. The final product is obtained through a series of purification steps.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, non-small cell lung cancer, and head and neck squamous cell carcinoma. In preclinical studies, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and to enhance the effectiveness of other cancer treatments.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2S2/c1-15-12-17(6-7-18(15)20)26(23,24)21-13-19(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,19,21H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXFMDAYCKDKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

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